N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide moiety linked to a phenyl group substituted with a 1,1-dioxo-1λ⁶,2-thiazinan ring. The thiazinan ring, a six-membered sulfur-containing heterocycle, is fully oxidized at the sulfur atom (sulfone group), conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(14-6-2-1-3-7-14)18-15-8-10-16(11-9-15)19-12-4-5-13-23(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZULEGSSNCQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with a thiazinan derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, nitro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that compounds similar to N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinediones have shown promise as potential cytotoxic agents against various cancer cell lines. Studies demonstrate that modifications in the thiazolidinedione structure can enhance their efficacy against resistant strains of bacteria and cancer cells .
Mechanisms of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical for the survival of pathogens or cancer cells. For example, some studies suggest that thiazolidinedione derivatives may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
Material Science
Polymer Synthesis
this compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of thiazolidinedione units into polymer chains has been shown to improve the thermal stability and mechanical strength of the resulting materials .
Nanocomposites
The compound is also being explored for its potential use in nanocomposite materials. Research indicates that integrating thiazolidinedione derivatives into nanostructured materials can enhance their electrical conductivity and mechanical properties, making them suitable for applications in electronics and energy storage devices .
Agricultural Applications
Pesticidal Properties
Recent studies have highlighted the potential of this compound as an agrochemical agent. Its structural properties suggest it could be effective against various pests and pathogens affecting crops. Preliminary tests indicate that compounds with similar thiazolidinedione structures exhibit insecticidal activity against common agricultural pests .
Soil Health Improvement
There is ongoing research into the use of this compound as a soil amendment to promote beneficial microbial activity. Enhancing soil health through the application of such compounds could lead to improved crop yields and sustainability in agricultural practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- Benzamide Linkage : Shared with other bioactive compounds, this group facilitates interactions with biological targets (e.g., enzymes, receptors).
Table 1: Structural Comparison with Analogous Compounds
Stability and Reactivity
- Thiazinan-Sulfone : Expected to exhibit higher oxidative stability than sulfur-containing heterocycles in lower oxidation states (e.g., sulfides).
- Thiazolidinone Derivatives: Susceptible to ring-opening reactions under acidic/basic conditions due to the lactam moiety, whereas the thiazinan-sulfone’s six-membered ring may confer greater conformational stability .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a compound belonging to the thiazinane family, characterized by its unique heterocyclic structure containing both nitrogen and sulfur atoms. This compound has garnered attention due to its potential biological activities, including antiviral and analgesic properties. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a thiazinane ring that contributes to its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives. For instance, a series of N-phenylbenzamide derivatives were synthesized and tested against Enterovirus 71 (EV71), with some compounds demonstrating low micromolar inhibitory concentrations (IC50 values). The most effective compounds showed IC50 values ranging from 5.7 to 12 μM, indicating significant antiviral activity against EV71 strains .
Table 1: Antiviral Activity of Benzamide Derivatives Against EV71
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1e | 5.7 ± 0.8 | 620 ± 0.0 | >110 |
| 2a | 18 ± 1.2 | Not reported | Not reported |
These findings suggest that modifications to the benzamide structure can enhance antiviral efficacy while maintaining low toxicity levels.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or pain signaling pathways.
- Receptor Interaction : It could interact with specific receptors that modulate cellular responses to pain and infection.
Case Studies
A notable study examined the synthesis and biological evaluation of various thiazinane derivatives, including those similar to this compound. The results indicated that these compounds exhibited moderate to high activity against several strains of viruses and showed potential as analgesics in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
